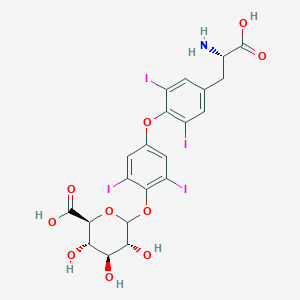

Thyroxine glucuronide

Vue d'ensemble

Description

Thyroxine glucuronide is a phenylalanine derivative . It is a synthetically produced form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The thyroid gland is responsible for the synthesis, storage, and release of metabolic hormones including iodine-containing thyroxine (T4) and triiodothyronine (T3) .

Synthesis Analysis

An enzymatic method for the synthesis of labelled thyroxine glucuronide (T4G) and triiodothyronine glucuronide (T3G) from labelled thyroxine (T4) and triiodothyronine (T3) has been presented . The synthetic glucuronides are completely digested by beta-glucuronidase, with recovery of the parent T4 or T3 .

Molecular Structure Analysis

The molecular formula of Thyroxine glucuronide is C21H19I4NO10 . The molecular weight is 953.0 g/mol . The structure of Thyroxine glucuronide includes phenolic hydroxyl and carboxyl groups .

Chemical Reactions Analysis

Glucuronidation, which may take place on the phenolic hydroxyl and carboxyl groups, is a major pathway of metabolism for thyroxine (T4) and triiodothyronine (T3) . A liquid chromatography/mass spectrometry (LC/MS) method was developed to separate phenolic and acyl glucuronides of T4 and T3 .

Applications De Recherche Scientifique

Hypothyroidism Treatment

Thyroxine is commonly used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. Glucuronidation of thyroxine facilitates its excretion from the body .

Metabolism and Excretion

Glucuronidation is a major metabolic pathway for thyroxine, making it more water-soluble for removal through bile or urine systems .

Enterohepatic Circulation

Thyroxine glucuronide is easily excreted into bile and digested by β-glucuronidases in the colon, affecting the enterohepatic circulation of thyroxine .

Thyroid Hormone Replacement Therapy

Research has shown that thyroid hormone replacement can significantly reduce cholesterol levels in patients with overt hypothyroidism .

Insulin Resistance and Diabetes

Studies suggest that thyroid dysfunction and type 2 diabetes mellitus (T2DM) often co-occur, and thyroid hormones may play a role in glucose disposal in patients with insulin resistance .

Mécanisme D'action

Target of Action

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland . The primary targets of thyroxine glucuronide are the UDP-glycosyltransferase (UGT) enzymes and transporters involved in hepatic disposition of thyroid hormones, including uptake (e.g., organic anion transporter polypeptides) and efflux (e.g., multidrug resistance proteins) transporters .

Mode of Action

Thyroxine glucuronide is formed in the liver by the glucuronidation of the phenyl hydroxyl group . This process is catalyzed by UGT enzymes . The glucuronidation of thyroxine is a phase II detoxification reaction, which aims to make substrates more water-soluble for their removal through the bile and/or urine systems . In humans, UGT1A3 also catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Biochemical Pathways

The glucuronidation of thyroxine is a key biochemical pathway involved in the action of thyroxine glucuronide . This process is catalyzed by UGT enzymes, which use UDPGA as a cofactor . Various UGT1A family members catalyze the glucuronidation of T4 and T3 in distinct ways . The downstream effects of this pathway include the increased water solubility of thyroxine, facilitating its excretion through the bile and/or urine systems .

Pharmacokinetics

The pharmacokinetics of thyroxine glucuronide involve its formation in the liver, followed by its excretion into bile . It is subsequently digested by β-glucuronidases in the colon, which may affect the enterohepatic circulation of thyroxine . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as a source of energy in the body .

Result of Action

The result of the action of thyroxine glucuronide is the increased disposition of thyroid hormones . This can alter thyroid homeostasis and, in rats, produce thyroid follicular adenoma/carcinoma . The increased membrane transport of thyroid hormones, likely in conjunction with induced glucuronidation of thyroid hormone, provides a better indication of thyroid disrupting potential than consideration of UGT induction alone .

Orientations Futures

Future studies may focus on the role of thyroid hormones in the development and regeneration of various conditions . Additionally, research may explore if modifying (local) deiodinase activity can be of use under certain circumstances .

Relevant Papers

Several papers have been published on Thyroxine glucuronide. For instance, a paper titled “Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry” discusses the extraction and quantification of Thyroxine glucuronide . Another paper titled “Is the kidney a major storage site for thyroxine as thyroxine glucuronide?” explores the storage of Thyroxine glucuronide in the kidney .

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHRJBIKIYUHEV-SGPDEFQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19I4NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

953.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thyroxine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thyroxine glucuronide | |

CAS RN |

21462-56-6 | |

| Record name | Thyroxine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021462566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyroxine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)